1-(4-chlorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Synthesis Analysis
Synthesis of structurally similar compounds involves multi-step chemical reactions that yield complex heterocyclic systems. For example, the synthesis of related pyrrole derivatives often involves condensation reactions, cyclization, and functional group transformations. Compounds like 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-Diones have been synthesized employing the Baker-Venkatraman transformation, indicating the potential methodologies that might be applicable to our compound of interest (Javed Sheikh et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by X-ray crystallography, revealing intricate details about the arrangement of atoms, bond lengths, and angles. For instance, studies on similar compounds, such as 5-(4-Chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione, have unveiled planar fused-ring systems and specific hydrogen bonding patterns that contribute to their stability and interactions (J. N. Low et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving pyrrole derivatives typically explore their reactivity under various conditions, aiming at the introduction or modification of functional groups. For example, reactions might involve nucleophilic substitutions or additions, depending on the presence of electrophilic or nucleophilic sites within the molecule. The synthesis and reactivity studies of pyrrole derivatives, like those involving the Baker-Venkatraman transformation, offer insights into potential chemical behaviors (Javed Sheikh et al., 2009).
properties
IUPAC Name |
1-(4-chlorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO4/c1-12-10-16-17(11-13(12)2)28-21-18(20(16)25)19(14-4-6-15(23)7-5-14)24(22(21)26)8-9-27-3/h4-7,10-11,19H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERXMRRDTQWBSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCOC)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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